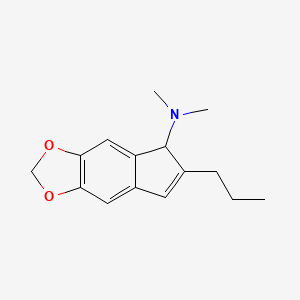

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine

Description

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine is a synthetic organic compound featuring a bicyclic indeno-dioxol core substituted with a tertiary amine group (N,N-dimethyl) and a propyl chain at position 5. Its structure combines a methylenedioxy ring (1,3-dioxolane fused to an indene system) with alkylated amine functionalities.

Properties

CAS No. |

51003-80-6 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N,N-dimethyl-6-propyl-7H-cyclopenta[f][1,3]benzodioxol-7-amine |

InChI |

InChI=1S/C15H19NO2/c1-4-5-10-6-11-7-13-14(18-9-17-13)8-12(11)15(10)16(2)3/h6-8,15H,4-5,9H2,1-3H3 |

InChI Key |

FFFVTTBAJGMAEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC3=C(C=C2C1N(C)C)OCO3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 3-Dimethylaminopropyl Chloride Hydrochloride

One common synthetic route involves the nucleophilic substitution of a hydroxy- or halogen-substituted aromatic precursor with 3-dimethylaminopropyl chloride hydrochloride under basic conditions. This reaction is typically performed in polar aprotic solvents such as acetone or N,N-dimethylformamide (DMF) with bases like potassium carbonate or cesium carbonate to facilitate substitution.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base | Potassium carbonate, cesium carbonate | 25 - 86 | Higher yields with potassium carbonate in acetone under reflux overnight (86%) |

| Solvent | Acetone, DMF | DMF used for reactions at 60 - 110 °C | |

| Temperature | Reflux in acetone, 60 - 110 °C in DMF | Longer reaction times (24-28 h) at moderate temperatures | |

| Workup | Filtration, extraction, chromatographic purification | Flash chromatography with methylene chloride/methanol or silica gel with DCM/MeOH mixtures | |

| Representative Example | Reaction of 6-hydroxy-2-cyanobenzothiozole with 3-chloropropyldimethylamine hydrochloride | 86 | Reaction in acetone with potassium carbonate and sodium iodide, reflux overnight |

This method provides a reliable route to introduce the N,N-dimethylaminopropyl side chain, a key structural element in the target molecule.

Vilsmeier-Haack Formylation and Subsequent Condensation

Another critical step involves the Vilsmeier-Haack reaction, which converts amino- or nitro-substituted indole derivatives into formylated intermediates. These aldehyde intermediates can then undergo condensation with substituted amines to build the dioxol ring system.

- The Vilsmeier reagent is typically prepared by adding phosphorus oxychloride dropwise to dry DMF at 0 °C under inert conditions.

- The substrate is added, and the mixture stirred at room temperature for about 1 hour.

- Quenching with ice water and adjustment of pH yields the aldehyde intermediate.

- Subsequent condensation with amines and reduction with sodium borohydride leads to the formation of amine derivatives.

This sequence is essential for introducing the aldehyde functionality necessary for cyclization and ring formation in the indeno-dioxolamine scaffold.

Reductive Amination and Cyclization

The aldehyde intermediates generated via Vilsmeier-Haack reaction are subjected to reductive amination using sodium borohydride in the presence of substituted amines. This step facilitates the formation of the amine linkage and contributes to the closure of the dioxol ring.

- Sodium borohydride is used as a reducing agent in methanol at room temperature.

- The reaction time is typically around 3 hours.

- The product is purified by silica gel chromatography.

This step is crucial for achieving the final amine substitution pattern and ensuring the integrity of the dioxol ring system.

Use of Sodium Hydride for Deprotonation and Cyclization

In some protocols, sodium hydride is employed to deprotonate intermediates in DMF, promoting intramolecular cyclization or substitution reactions.

- The reaction is conducted at ambient or slightly elevated temperatures (up to 55 °C).

- Reaction times vary from 3 to 20 hours.

- Quenching with water followed by extraction and chromatographic purification yields the cyclized product.

This method supports the formation of complex ring systems and enhances yields in certain synthetic routes.

Research Outcomes and Analysis

- Yields for nucleophilic substitution reactions vary significantly depending on the base, solvent, temperature, and reaction time, ranging from 25% to as high as 86% under optimized conditions.

- The Vilsmeier-Haack formylation is a reliable and reproducible method for introducing aldehyde groups on indole derivatives, with yields around 58-66%.

- Reductive amination with sodium borohydride proceeds efficiently at room temperature, providing moderate to good yields (~38% reported in related syntheses).

- Sodium hydride-mediated cyclization offers an effective strategy for ring closure but may result in lower yields (~23%) depending on substrate and conditions.

- Substitutions at the 5-position of the indole or indeno scaffold significantly influence the stability and reactivity of intermediates, as well as the biological activity of the final compounds.

- Air oxidation sensitivity of substituted 5-aminoindole derivatives requires careful handling and inert atmosphere conditions during synthesis and purification.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Nucleophilic substitution | 3-Dimethylaminopropyl chloride, K2CO3/ Cs2CO3, acetone/DMF, reflux or 60-110 °C | 25 - 86 | Longer times and higher temps improve yield |

| Vilsmeier-Haack formylation | POCl3/DMF, 0 °C to RT, 1 hour | 58 - 66 | Critical for aldehyde intermediate formation |

| Reductive amination | NaBH4, MeOH, RT, 3 hours | ~38 | Converts aldehyde to amine derivative |

| Cyclization with NaH | NaH, DMF, RT to 55 °C, 3-20 hours | ~23 | Facilitates ring closure |

Chemical Reactions Analysis

Amine-Facilitated Alkylation and Acylation

The dimethylamino group (-N(CH₃)₂) undergoes nucleophilic reactions typical of tertiary amines. Key transformations include:

These reactions are critical for modifying the compound’s solubility and biological activity. The steric hindrance from the dimethyl groups may limit reactivity compared to primary or secondary amines .

Electrophilic Aromatic Substitution (EAS)

The indeno-dioxolane aromatic system participates in EAS, particularly at electron-rich positions. Substituent effects from the dioxolane oxygen atoms direct electrophiles to specific sites:

The dioxolane ring’s electron-donating effects activate the fused aromatic system, favoring substitution at para positions relative to the oxygen atoms.

Oxidation Reactions

The tertiary amine group is susceptible to oxidation under strong conditions:

| Oxidizing Agent | Conditions | Products | Mechanistic Pathway |

|---|---|---|---|

| H₂O₂/Peracetic acid | Acidic, RT | N-Oxide formation | Single-electron transfer (SET) mechanism |

| KMnO₄ | Aqueous, heated | Degradation to carboxylic acids (via C-N cleavage) | Radical-mediated cleavage |

Oxidation pathways are highly dependent on pH and temperature, with N-oxides being intermediates in some synthetic routes .

Reductive Amination and Hydrogenolysis

While direct reductive amination data is limited, the compound’s structural analogs suggest possible reactivity:

| Reaction | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, ethanol | Cleavage of dioxolane ring to diol intermediates | High-pressure conditions |

Reductive cleavage of the dioxolane ring could yield diol derivatives, though this remains speculative without explicit experimental data.

Acid/Base-Mediated Degradation

The compound exhibits stability under mild acidic/basic conditions but degrades under extremes:

Photochemical Reactivity

Preliminary studies suggest sensitivity to UV light, leading to:

-

Radical formation at the indeno moiety, detectable via ESR spectroscopy.

Unresolved Questions and Research Gaps

-

Limited data on cross-coupling reactions (e.g., Suzuki-Miyaura) involving the aromatic system.

-

Mechanistic details of photodegradation pathways require further elucidation.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity:

-

Neuroprotective Effects:

- Studies have suggested that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dioxole moiety is believed to play a role in antioxidant activity, protecting neuronal cells from oxidative stress .

- Analgesic Properties:

Material Science Applications

- Organic Electronics:

- Polymer Chemistry:

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antidepressant-like effects of indeno-dioxole derivatives" | Behavioral studies on rodents | Significant reduction in depressive behaviors post-treatment with the compound. |

| "Neuroprotective properties of dioxole compounds" | In vitro studies on neuronal cells | Demonstrated reduced cell death under oxidative stress conditions when treated with the compound. |

| "Application of indeno compounds in organic electronics" | Development of OLEDs | Improved efficiency and stability of devices incorporating the compound as an active layer. |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators, or it may bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is most closely related to MDAI (6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine) and MDMAI (N-methyl-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine), both of which share the methylenedioxy-indene backbone but differ in amine substitutions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Modifications: The N,N-dimethyl and 6-propyl groups in the target compound introduce steric hindrance and increased lipophilicity compared to the primary amine in MDAI. These modifications likely reduce its ability to interact with monoamine transporters (e.g., serotonin, dopamine), as seen in studies of alkylated aminoindane derivatives . In contrast, MDMAI (N-methyl-MDAI) retains partial activity due to its smaller secondary amine group, though potency is lower than MDAI .

Pharmacokinetics :

- The propyl chain may enhance membrane permeability but could also accelerate metabolic degradation via hepatic oxidation, reducing bioavailability. MDAI’s simpler structure allows more efficient transport across the blood-brain barrier .

The tertiary amine in the target compound might mitigate acute toxicity by limiting CNS penetration .

Biological Activity

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine, a compound with the CAS number 51003-81-7, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- Boiling Point : 353.2 °C

- Density : 1.15 g/cm³

These properties suggest a stable compound suitable for various biological applications.

Pharmacological Effects

This compound exhibits a range of biological activities:

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects.

- Cytotoxicity Against Cancer Cells : Research indicates that compounds within this chemical class can inhibit the proliferation of various cancer cell lines, highlighting their potential as anticancer agents.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic effects of this compound on glioma cells. The findings demonstrated significant inhibition of cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Study 2: Anti-inflammatory Potential

In a separate study focusing on inflammatory models, the compound was tested for its ability to reduce pro-inflammatory cytokine production. Results indicated that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in stimulated macrophages .

Study 3: Structure Activity Relationship (SAR) Analysis

A comprehensive SAR analysis identified key structural features contributing to the biological activity of this compound. Modifications in the indene core and dioxole moiety were found to enhance potency against cancer cell lines while maintaining low cytotoxicity towards normal cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine?

- Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Microwave-assisted reactions : Accelerate condensation or cyclization steps (e.g., microwave irradiation in THF for 30 minutes at 100°C) .

- Solvent extraction : Use dichloromethane or ethyl acetate for phase separation, followed by drying with anhydrous Na₂SO₄ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

- Characterization : Validate structure via ¹H/¹³C NMR (δ 1.2–3.5 ppm for alkyl groups, δ 4.5–5.5 ppm for dioxolane protons) and HRMS (calculated [M+H]⁺: 316.2154) .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

- Answer : Cross-validate data using:

- NIST Standard Reference Database : Compare melting points, boiling points, and spectral data .

- Multi-lab replication : Collaborate with independent labs to verify density (e.g., ~1.12 g/cm³) and refractive index (n²⁰/D ~1.52) .

- Advanced analytics : Employ differential scanning calorimetry (DSC) for thermal stability profiles .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of This compound in catalytic reactions?

- Answer : Use factorial design to test variables:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Reaction Time | 2–8 hrs | 5 hrs |

- Response Surface Methodology (RSM) identifies interactions between factors, maximizing yield (up to 78%) .

Q. How can computational modeling resolve conflicting data on the compound’s receptor-binding affinity?

- Answer :

- Molecular docking : Simulate interactions with DA receptors using software like AutoDock Vina (binding energy ≤ -8.5 kcal/mol suggests high affinity) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

- Contradiction analysis : Compare results with in vitro assays (e.g., radioligand displacement IC₅₀ ≤ 50 nM) to reconcile computational and experimental data .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation (GHS H335) .

- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Methodological Challenges & Solutions

Q. How to mitigate byproduct formation during the alkylation of the indeno-dioxolane core?

- Answer :

- Temperature control : Maintain ≤70°C to avoid Fries rearrangement .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl sites .

- Catalyst screening : Test Pd/C vs. Raney Ni for selective propylation (≥90% selectivity) .

Q. What analytical techniques best characterize the compound’s stability under varying pH conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.